molecular formula C12H24N2O3 B14454554 N~2~,N~2~-Dibutyl-L-asparagine CAS No. 74280-47-0

N~2~,N~2~-Dibutyl-L-asparagine

Cat. No.: B14454554
CAS No.: 74280-47-0
M. Wt: 244.33 g/mol
InChI Key: PIAJIZNUAGLJLP-JTQLQIEISA-N
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Description

N~2~,N~2~-Dibutyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of two butyl groups at the nitrogen atoms of the asparagine molecule. The modification enhances its hydrophobicity and alters its biochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-Dibutyl-L-asparagine typically involves the alkylation of L-asparagine. One common method is the reaction of L-asparagine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N2,N~2~-Dibutyl-L-asparagine may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-Dibutyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the butyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, aryl halides; reactions often require catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyl-substituted oxides, while reduction could produce butyl-substituted amines.

Scientific Research Applications

N~2~,N~2~-Dibutyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amino acid derivatives.

    Biology: Investigated for its role in protein interactions and cellular processes.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery agent due to its hydrophobic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N~2~-Dibutyl-L-asparagine involves its interaction with various molecular targets. The butyl groups enhance its ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. The compound can modulate biochemical pathways by binding to specific receptors or enzymes, influencing cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~2~-Dimethyl-L-asparagine
  • N~2~,N~2~-Diethyl-L-asparagine
  • N~2~,N~2~-Dipropyl-L-asparagine

Uniqueness

N~2~,N~2~-Dibutyl-L-asparagine is unique due to its longer butyl chains, which confer greater hydrophobicity compared to its dimethyl, diethyl, and dipropyl counterparts. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein domains, making it particularly useful in applications requiring enhanced membrane permeability and protein binding.

Properties

CAS No.

74280-47-0

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

(2S)-4-amino-2-(dibutylamino)-4-oxobutanoic acid

InChI

InChI=1S/C12H24N2O3/c1-3-5-7-14(8-6-4-2)10(12(16)17)9-11(13)15/h10H,3-9H2,1-2H3,(H2,13,15)(H,16,17)/t10-/m0/s1

InChI Key

PIAJIZNUAGLJLP-JTQLQIEISA-N

Isomeric SMILES

CCCCN(CCCC)[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CCCCN(CCCC)C(CC(=O)N)C(=O)O

Origin of Product

United States

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